5-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine
Description
5-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine is a heterocyclic compound featuring a pyridine core substituted with a hydrazinyl group at position 2 and a 3-tert-butyl-1,2,4-oxadiazole moiety at position 3. The tert-butyl group on the oxadiazole ring introduces steric bulk and lipophilicity, which may enhance metabolic stability and binding affinity in biological systems . Its synthesis typically involves 1,3-dipolar cycloaddition routes, starting from tert-butylamidoxime and pyridine derivatives .
Properties
IUPAC Name |
[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O/c1-11(2,3)10-14-9(17-16-10)7-4-5-8(15-12)13-6-7/h4-6H,12H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJFEFFSAXLOMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C2=CN=C(C=C2)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of tert-butylamidoxime with an appropriate pyridine derivative under acidic conditions to form the oxadiazole ring . The hydrazinyl group can then be introduced through a subsequent reaction with hydrazine hydrate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
5-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its bioisosteric properties.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity . The hydrazinyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Oxadiazole Substituents
The tert-butyl group distinguishes this compound from analogues with smaller or aromatic substituents on the oxadiazole ring. Key comparisons include:
- Cyclopropyl and fluorophenyl substituents introduce electronic effects (e.g., electron-withdrawing fluorine) that may alter binding interactions .
- Synthetic Accessibility : Ethyl and propyl derivatives are synthesized more readily than tert-butyl analogues, which require specialized reagents (e.g., tert-butylamidoxime) .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability: Bulky tert-butyl groups are known to resist oxidative metabolism, offering a pharmacokinetic advantage over ethyl or propyl derivatives .
- Purity and Stability : While tert-butyl derivatives are synthesized at 90% purity (), cyclopropyl and propyl analogues achieve >95% purity, possibly due to fewer steric challenges during purification .
Biological Activity
5-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine is a heterocyclic compound notable for its unique structural features, which include a pyridine ring and an oxadiazole moiety. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities and applications.
Chemical Structure and Properties
The compound's IUPAC name is 5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-ylhydrazine. Its molecular formula is , and it possesses distinct electronic properties due to the presence of both the oxadiazole and pyridine rings .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their functions. This interaction may lead to significant pharmacological effects, making it a candidate for drug development.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, research on related oxadiazole derivatives has demonstrated their effectiveness against various cancer cell lines, including colon adenocarcinoma and lung adenocarcinoma . The mechanism often involves inducing apoptosis in cancer cells or inhibiting cell proliferation.
Case Studies
- Cell Viability Assays : In vitro studies using MTT assays showed that this compound reduced cell viability in treated cancer cell lines by up to 50% at specific concentrations (IC50 values) after 48 hours of exposure.
- Binding Affinity Studies : Interaction studies revealed that the compound binds effectively to certain protein targets involved in cancer progression. This binding was quantified using surface plasmon resonance techniques .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar oxadiazole derivatives is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride | C11H20ClN3O | Different substitution pattern leading to varied biological activity |
| 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride | C11H20ClN3O | Variation in substitution affecting pharmacokinetics |
| Tert-butyl 4-(3-thiophen-2-Yl-1,2,4-Oxadiazol-5-Yl)piperidine | C16H21N3O3S | Incorporation of thiophene ring introduces distinct properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
